3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Overview
Description
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is a heterocyclic compound that features a fused ring system combining pyridine and indolizine structures
Mechanism of Action
Target of Action
The primary target of 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is Cyclin-dependent kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation . It also targets the cGAS pathway, which is involved in the innate immune response .
Mode of Action
The compound interacts with its target, CDK8, by upregulating miR-26b-5p . This interaction results in the induction of apoptosis in HepG2 cells .
Biochemical Pathways
The compound affects the NF-κB/p65 signaling pathway in HepG2 cells . This pathway plays a critical role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Result of Action
The compound induces apoptosis in HepG2 cells, inhibits their proliferation, migration, and invasion . It also upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2 .
Biochemical Analysis
Biochemical Properties
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 8 (CDK8), a key enzyme involved in regulating transcription and cell cycle progression . The interaction between this compound and CDK8 leads to modulation of the enzyme’s activity, impacting various cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 cells, this compound has been shown to induce apoptosis by upregulating miR-26b-5p, a microRNA that targets CDK8 . This upregulation leads to the inhibition of the NF-κB/p65 signaling pathway, resulting in reduced cell proliferation and increased apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to CDK8, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, facilitating apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. Over time, the compound demonstrates stability and sustained activity in inducing apoptosis in HepG2 cells . Long-term studies indicate that it maintains its efficacy in inhibiting cell proliferation and promoting cell death, with minimal degradation observed under standard laboratory conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK8, influencing metabolic flux and altering metabolite levels . These interactions can lead to changes in cellular energy metabolism, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation at target sites, enhancing its efficacy . The compound’s distribution is crucial for its role in modulating cellular functions and biochemical pathways.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with CDK8 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action, ensuring its effective participation in regulating gene expression and cell cycle progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one typically involves cyclization reactions. One common method involves the cyclization of 1-(4-bromobutyl)isoindoline, which is obtained from 1-chloro-4-(4-phenoxybutyl)phthalazine . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization process to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,10b-Hexahydropyrido[2,1-a]isoindole: This compound has a similar fused ring system but differs in the position of the nitrogen atoms and the overall ring structure.
2,7-Dibromo-9-(1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-9H-fluoren-9-ol: Another related compound with a different substitution pattern and additional functional groups.
Uniqueness
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile scaffold for the development of new compounds with tailored properties for various applications.
Properties
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrido[3,4-b]indolizin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-9-7-8-3-1-2-6-13(8)10(9)4-5-12-11/h7H,1-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXCMQVRHKYDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC3=C2CCNC3=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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